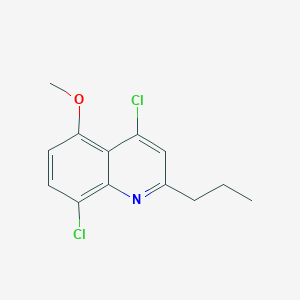

4,8-Dichloro-5-methoxy-2-propylquinoline

Description

Historical Context of Quinoline (B57606) as a Privileged Scaffold in Chemical Synthesis and Research

The journey of quinoline in the realm of science began in 1834 when it was first isolated from coal tar. mdpi.com This nitrogen-containing heterocyclic aromatic compound, with its fused benzene (B151609) and pyridine (B92270) rings, quickly garnered the attention of chemists. researchgate.net Its versatile structure proved to be a valuable synthon, amenable to a variety of chemical modifications. ikprress.org The true ascent of quinoline to the status of a "privileged scaffold" came with the discovery of the potent antimalarial activity of quinine, a naturally occurring quinoline alkaloid. This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial drugs like chloroquine (B1663885) in the 1930s. researchgate.net

The adaptability of the quinoline nucleus allows for the introduction of a wide array of functional groups at various positions, each influencing the molecule's steric, electronic, and pharmacokinetic properties. orientjchem.org This inherent versatility has historically made it a cornerstone in the synthesis of compounds with a broad spectrum of biological activities, solidifying its importance in the annals of medicinal chemistry. nih.govnih.govnih.gov

Significance of Substituted Quinolines in Contemporary Chemical Research and Development

In the modern era of drug discovery and materials science, the significance of substituted quinolines has not waned; in fact, it has expanded dramatically. nih.govresearchgate.net The quinoline core is a key constituent in a multitude of approved drugs and clinical candidates targeting a wide range of diseases. tandfonline.comusc.edunih.gov These include anticancer agents, antibacterials, antifungals, antivirals, anti-inflammatory compounds, and drugs for neurodegenerative diseases. researchgate.netorientjchem.orgresearchgate.netarabjchem.org

The ability of the quinoline scaffold to interact with diverse biological targets is a primary driver of its contemporary importance. researchgate.net Researchers continuously explore novel synthetic methodologies to create libraries of substituted quinolines, employing techniques like C-H activation and multicomponent reactions to efficiently generate molecular diversity. mdpi.comresearchgate.net These efforts are aimed at discovering new chemical entities with improved efficacy, selectivity, and reduced side effects. orientjchem.orgmdpi.com The ongoing research underscores the enduring role of substituted quinolines as a critical platform in the development of new medicines and functional materials. eurekaselect.comnih.govresearchgate.net

Current Research Gaps and Unexplored Avenues in the Academic Study of 4,8-Dichloro-5-methoxy-2-propylquinoline

Despite the vast body of research surrounding quinoline derivatives, the specific compound This compound remains a notable enigma within the academic literature. A thorough search of scientific databases reveals a significant lack of published research on this particular molecule. While its chemical structure and CAS number (1189105-73-4) are listed by commercial suppliers for research purposes, there is a dearth of peer-reviewed studies detailing its synthesis, characterization, or biological evaluation. bldpharm.com

This conspicuous absence of data represents a clear research gap. The unique substitution pattern of this compound—with chloro groups at positions 4 and 8, a methoxy (B1213986) group at position 5, and a propyl group at position 2—presents an intriguing molecular architecture. Each of these substituents can be expected to modulate the electronic and steric properties of the quinoline core, potentially leading to novel biological activities.

The unexplored avenues for the academic study of this compound are numerous and include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in good yield and purity. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide foundational data.

Biological Screening: Evaluation of its activity across a wide range of biological assays, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory screens. The presence of two chlorine atoms, often associated with enhanced biological activity, makes this a particularly compelling area of investigation.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with variations in the substitution pattern to understand how each functional group contributes to any observed biological activity.

Computational Modeling: In silico studies to predict its potential biological targets and to guide the design of future derivatives.

The study of this compound offers a greenfield opportunity for chemical and pharmacological research. Its exploration could lead to the discovery of new lead compounds for drug development or novel chemical probes to investigate biological processes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1189105-73-4 |

|---|---|

Molecular Formula |

C13H13Cl2NO |

Molecular Weight |

270.15 g/mol |

IUPAC Name |

4,8-dichloro-5-methoxy-2-propylquinoline |

InChI |

InChI=1S/C13H13Cl2NO/c1-3-4-8-7-10(15)12-11(17-2)6-5-9(14)13(12)16-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

LBUGMVWTLPLKSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,8 Dichloro 5 Methoxy 2 Propylquinoline and Its Analogs

Total Synthesis Approaches to 4,8-Dichloro-5-methoxy-2-propylquinoline

The construction of the this compound core can be approached through various synthetic philosophies, including traditional multi-step sequences and modern, efficiency-focused one-pot reactions.

Linear synthesis offers a straightforward, step-by-step approach to building molecular complexity. A plausible linear synthesis of this compound would likely employ the Friedländer annulation, a classic and reliable method for quinoline (B57606) formation. wikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. jk-sci.comnih.gov

A hypothetical linear sequence could begin with the synthesis of a highly substituted precursor, 2-amino-3,6-dichloro-5-methoxybenzaldehyde. While the synthesis of this specific aldehyde is not documented, analogous anilines such as 5-chloro-2-methoxyaniline and 4-chloro-2,5-dimethoxyaniline have been prepared, suggesting that a multi-step route starting from a substituted nitrobenzene is feasible. chemicalbook.comgoogle.com This precursor would then be reacted with pentan-2-one, which provides the n-propyl group at the 2-position and the necessary α-methylene for cyclization.

The key challenge in this approach is the regioselectivity of the initial aldol condensation when using an unsymmetrical ketone like pentan-2-one. nih.gov However, studies on the Friedländer synthesis have shown that reaction conditions and catalysts can be tuned to favor the desired regioisomer. organic-chemistry.orgnih.gov For instance, the use of specific amine catalysts like the bicyclic pyrrolidine derivative TABO has been shown to provide high regioselectivity for the formation of 2-substituted quinolines. organic-chemistry.orgnih.gov

A convergent synthesis, in contrast, would involve the preparation of two complex fragments that are later joined. This strategy can be more efficient for complex targets. For this specific quinoline, one fragment could be a suitably substituted aniline and the other a functionalized three-carbon chain that ultimately forms the rest of the pyridine (B92270) ring.

To enhance synthetic efficiency, one-pot and cascade reactions have become powerful tools in organic synthesis. These processes combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. Several one-pot methods for quinoline synthesis have been developed, often involving multi-component reactions. nih.gov

For instance, a one-pot protocol could be envisioned where a substituted aniline, an aldehyde, and an alkyne are coupled in the presence of a catalyst to construct the quinoline core in a single step. Another approach involves the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide, which yields highly functionalized quinolines. nih.gov Such strategies offer a rapid and efficient entry to diverse quinoline derivatives.

Cascade reactions, where a single trigger event initiates a series of intramolecular transformations, are also relevant. An example is the copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines, which can provide quinolines with excellent regioselectivity and high yields in a single step. nih.gov

Interactive Table: Comparison of Quinoline Synthesis Strategies

| Strategy | Description | Key Reactions | Advantages | Challenges |

| Linear Synthesis | Stepwise construction of the molecule from a single starting material. | Friedländer Annulation, Skraup Synthesis, Combes Synthesis | Well-established, predictable. | Can be lengthy, lower overall yield. |

| Convergent Synthesis | Independent synthesis of complex fragments followed by their coupling. | Cross-coupling reactions, condensation. | Higher overall efficiency for complex targets. | Requires careful planning of fragment synthesis. |

| One-Pot Synthesis | Multiple reactions are performed in a single reaction vessel without isolation of intermediates. | Multi-component reactions (e.g., Aniline + Aldehyde + Alkyne). | Time and resource-efficient, reduced waste. | Requires compatible reaction conditions for all steps. |

| Cascade Reaction | A series of intramolecular reactions initiated by a single event. | Oxidative cyclizations, electrocyclizations. | High atom economy and stereochemical control. | Requires highly specialized precursors. |

Regioselective and Stereoselective Synthesis Strategies

Achieving the precise 4,8-dichloro-5-methoxy substitution pattern is the principal challenge in synthesizing the target molecule. This requires meticulous control over the placement of functional groups, either by using pre-functionalized starting materials or by selective modification of the quinoline core.

The most direct method to control the substitution pattern is to begin with an aromatic precursor that already contains the required substituents in the correct orientation. For the target compound, this would ideally be an aniline derivative like 2,5-dichloro-3-methoxyaniline. The cyclization reaction, such as a Friedländer synthesis, would then form the quinoline ring, locking the substituents in place. wikipedia.org

Alternatively, regioselective functionalization of a pre-formed quinoline ring can be achieved. Electrophilic aromatic substitution on the quinoline nucleus typically occurs at the 5- and 8-positions of the benzene (B151609) ring. Direct chlorination of 5-methoxyquinoline would likely be complex, but modern C-H activation techniques offer more precise control. nih.govacs.org

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for site-selective reactions on heterocyclic scaffolds. mdpi.comnih.gov For example, specific directing groups can be installed on the quinoline nitrogen or at another position to guide a metal catalyst to activate a specific C-H bond for halogenation. The chlorination of 8-hydroxyquinoline derivatives at the 5- and 7-positions using N-chlorosuccinimide (NCS) is a known transformation, demonstrating the influence of existing substituents on regioselectivity. nih.gov Synthesizing a 4-chloro-8-tosyloxyquinoline from 4-hydroxy-8-tosyloxyquinoline has also been demonstrated, which can then undergo nucleophilic substitution. researchgate.net

The following table summarizes selected methods for the regioselective functionalization of quinolines.

Interactive Table: Regioselective Functionalization Methods for Quinolines

| Position | Method | Reagents/Catalyst | Description | Reference |

| C2 | C-H Alkylation | Cu(I) Iodide / Tosylhydrazones | Microwave-assisted alkylation of quinoline N-oxide. | nih.gov |

| C4 | Chlorination | POCl₃ | Conversion of a 4-hydroxyquinoline to a 4-chloroquinoline. | researchgate.net |

| C5, C7 | Chlorination | N-Chlorosuccinimide (NCS) | Directed chlorination of 8-hydroxyquinoline derivatives. | nih.gov |

| C8 | C-H Arylation | Pd(OAc)₂ / Directing Group | Directed C-H activation/arylation using a removable directing group. | acs.org |

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest for biological applications. Chirality can be introduced by modifying the 2-propyl group to a chiral substituent or by creating atropisomers if bulky groups induce restricted rotation.

Asymmetric synthesis of such analogs can be achieved through several strategies. One approach is to use a chiral starting material, for example, a chiral ketone in a Friedländer-type synthesis, to introduce a stereocenter in the side chain.

A more versatile method is the use of asymmetric catalysis. Chiral ligands containing quinoline motifs have been developed and used in a variety of metal-catalyzed transformations. thieme-connect.com For instance, chiral Schiff base ligands derived from 2-quinolinecarboxaldehyde can be used in asymmetric 1,4-addition reactions. thieme-connect.com Similarly, chiral quinolinyl-oxazoline ligands have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylation, demonstrating the potential to induce enantioselectivity in reactions on side chains attached to the quinoline core. researchgate.net

Catalytic Methods in the Synthesis of Substituted Quinolines

Catalysis is central to modern quinoline synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. A wide array of catalysts, from simple acids and bases to complex transition metal systems, are employed.

The classic Friedländer synthesis is often catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., piperidine, KOH) to promote the initial condensation and subsequent cyclodehydration steps. wikipedia.orgresearchgate.net

Transition metals play a pivotal role in many advanced synthetic routes. mdpi.com

Palladium (Pd) catalysts are widely used for cross-coupling reactions to introduce aryl or alkyl groups and for C-H activation/functionalization. nih.gov

Rhodium (Rh) and Cobalt (Co) catalysts have been employed for the C-H activation of anilines and their subsequent cyclization with alkynes or other coupling partners to form the quinoline ring. mdpi.comorganic-chemistry.org

Copper (Cu) catalysts are effective in various transformations, including the synthesis of 2-acetylquinolines via Friedländer condensation and decarboxylative cascade cyclizations. organic-chemistry.orgniscpr.res.in

Iron (Fe) catalysts have been utilized for cross-coupling reactions involving heterocyclic tosylates and alkyl Grignard reagents. organic-chemistry.org

Recent research has also focused on developing environmentally friendly and reusable catalysts. Heterogeneous catalysts, such as metal oxides and nanocatalysts, offer advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry. researchgate.netorganic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N, C-O)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For a molecule like this compound, these reactions are invaluable for late-stage functionalization, allowing for the modification of a pre-existing dichloroquinoline core. The chlorine atoms at the C4 and C8 positions are particularly amenable to cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed for C-C bond formation. nobelprize.orgmdpi.com For instance, the regioselective functionalization of polyhalogenated heteroaromatics is a well-established strategy. In di- or trichloro-substituted quinazolines, which are structurally related to quinolines, palladium catalysis enables selective coupling at the most electrophilic positions. nih.gov A similar strategy could be envisioned for a 4,8-dichloroquinoline intermediate, where one chlorine atom could be selectively replaced with an alkyl, aryl, or alkynyl group, leaving the second chlorine for subsequent modification.

Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions on Halogenated Heterocycles

| Reaction Type | Catalyst/Ligand System | Substrate Type | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl Halide (e.g., Chloroquinoline) | Organoboron Compound | C-C (Aryl-Aryl) | Introduction of aryl groups at C4 or C8. |

| Heck Coupling | Pd(OAc)₂ / Phosphine Ligand | Aryl Halide | Alkene | C-C (Aryl-Vinyl) | Introduction of vinyl groups for further functionalization. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Aryl Halide | Terminal Alkyne | C-C (Aryl-Alkynyl) | Introduction of alkynyl moieties. |

| Negishi Coupling | Pd(0) Complex | Aryl Halide | Organozinc Compound | C-C (Aryl-Alkyl/Aryl) | Introduction of various organic fragments. nobelprize.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, are pivotal for C-N and C-O bond formation. researchgate.netresearchgate.net These methods allow for the introduction of amines, amides, alcohols, and phenols onto the quinoline scaffold. Modern protocols often employ ligands like α-amino acids (e.g., L-proline) or N,N-dimethylglycine to facilitate the reaction under milder conditions than traditional Ullmann reactions. nih.gov A copper-catalyzed C-N coupling approach has been successfully used for the amination of 4,7-dichloroquinoline in aqueous media, demonstrating the feasibility of selectively functionalizing one chloro-position in the presence of another. ingentaconnect.com This suggests that a 4,8-dichloroquinoline precursor could be selectively aminated or alkoxylated at either the C4 or C8 position.

Organocatalysis and Biocatalysis in Quinoline Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high levels of stereoselectivity and aligning with green chemistry principles. mdpi.com

Organocatalysis in quinoline synthesis frequently involves the activation of reactants through non-covalent interactions by small organic molecules. The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group, can be effectively promoted by organocatalysts. alfa-chemistry.comjk-sci.com For instance, 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina has been used as an efficient and recyclable organocatalyst for Friedländer synthesis under microwave irradiation. benthamdirect.comeurekaselect.com Chiral phosphoric acids have also been employed to achieve atroposelective Friedländer reactions, yielding axially chiral polysubstituted quinolines with high enantioselectivity. nih.gov Such a strategy could be adapted to construct the substituted quinoline core of the target molecule from a suitably substituted 2-aminoaryl ketone and a propyl-containing active methylene compound.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. mdpi.com The application of biocatalysis to quinoline synthesis is a growing field. One approach involves the enzymatic aromatization of 1,2,3,4-tetrahydroquinoline (THQ) precursors. For example, monoamine oxidase (MAO-N) enzymes have been shown to effectively catalyze the biotransformation of THQs into their corresponding aromatic quinoline derivatives. northumbria.ac.uknih.govresearchgate.net This strategy allows for the synthesis of quinolines with substitution patterns that might be difficult to achieve through traditional aromatic functionalization. The biosynthesis of quinoline alkaloids in nature, which often starts from precursors like tryptophan or anthranilic acid, provides inspiration for developing novel biocatalytic routes. researchgate.netresearchgate.netwikipedia.org

Table 2: Comparison of Catalytic Methods in Quinoline Synthesis

| Catalysis Type | Catalyst Example | Typical Reaction | Advantages | Relevance to Target Compound |

|---|---|---|---|---|

| Organocatalysis | Proline, MOPS, Phosphoric Acid | Friedländer Annulation eurekaselect.comnih.gov | Metal-free, mild conditions, potential for asymmetry. | Construction of the core quinoline ring system. |

| Biocatalysis | Monoamine Oxidase (MAO-N), Lipases | Oxidation/Aromatization of THQs northumbria.ac.uk | High selectivity, environmentally benign (aqueous media), mild conditions. | Final aromatization step from a tetrahydroquinoline precursor. |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include the use of safer solvents, maximizing atom economy, and minimizing waste. ijpsjournal.com

Development of Solvent-Free and Aqueous Medium Reaction Conditions

One of the primary goals of green chemistry is to replace volatile and toxic organic solvents with more environmentally benign alternatives, such as water, or to eliminate solvents altogether.

Aqueous Medium Reactions: Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. Numerous synthetic methods for quinolines have been adapted to aqueous conditions. The Friedländer synthesis, for example, has been successfully performed in water, often without any catalyst, providing high yields of polysubstituted quinolines. ingentaconnect.comorganic-chemistry.org The high polarity of water can enhance reaction efficiency compared to organic solvents like ethanol. ingentaconnect.com Similarly, the Skraup synthesis of quinolines from glycerol and anilines has been achieved using a tungstic acid functionalized catalyst in an aqueous medium. researchgate.net These precedents strongly support the feasibility of developing an aqueous-based synthesis for the this compound core.

Solvent-Free Reactions: Eliminating the solvent entirely leads to solvent-free or solid-state reactions, which can significantly reduce waste and simplify product purification. Mechanochemistry, using methods like ball-milling, has been employed for the one-pot synthesis of polysubstituted 1,2-dihydroquinolines, which can be subsequently aromatized. acs.orgnih.gov Additionally, many catalyzed Friedländer reactions have been optimized for solvent-free conditions, often using a reusable solid catalyst like silica-supported P₂O₅ or bismuth(III) chloride and thermal heating. researchgate.neteurekaselect.com These approaches offer high efficiency and rapid reaction times. benthamdirect.com

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate fewer byproducts. nih.gov

Classical named reactions for quinoline synthesis often have poor atom economy. For instance, the Skraup synthesis uses strong acids and oxidizing agents, generating significant waste. iipseries.orgrsc.org The Friedländer synthesis, however, is a condensation reaction where the only byproduct is water, making it a more atom-economical choice for constructing the quinoline ring. rsc.org An electrochemically assisted Friedländer reaction has been developed that operates under mild, reagent-free conditions, further boosting its green credentials and atom economy. rsc.org

Exploration of Novel Precursors and Starting Materials for this compound Synthesis

The choice of starting materials is fundamental to the efficiency and novelty of a synthetic route. While classical methods rely on precursors like anilines and β-dicarbonyls, modern research explores more diverse and strategically functionalized starting materials to access highly substituted quinolines. acs.orgmdpi.com

One such class of precursors is 2-styrylanilines (or 2-vinylanilines). These compounds can undergo cyclization reactions with various partners to form the quinoline core. For example, a metal-free tandem strategy allows for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines. acs.org This approach avoids transition metals and offers a mild route to C-C and C-N bond formation.

Another innovative approach utilizes o-nitrotoluenes as starting materials. A highly atom-economical one-pot procedure has been developed for the preparation of substituted quinolines from o-nitrotoluenes and olefins, proceeding via a plausible [2+4] cycloaddition mechanism without the need for a transition metal catalyst. nih.gov

The use of isatins in the Pfitzinger reaction represents another alternative route. This reaction, which typically involves the condensation of isatin with a carbonyl compound under basic conditions, yields quinoline-4-carboxylic acids. mdpi.com Elghamry and co-workers developed a one-pot modification in water using isatin and enaminones to produce quinoline-4-carboxylic acids in excellent yields. rsc.org Subsequent decarboxylation could provide access to the desired quinoline scaffold.

These novel precursors offer alternative disconnection points for retrosynthetic analysis, potentially enabling more convergent and efficient syntheses of complex targets like this compound by building in the required substitution pattern at an early stage. mdpi.com

Mechanistic Investigations of Chemical Reactivity and Transformations of 4,8 Dichloro 5 Methoxy 2 Propylquinoline

Detailed Reaction Mechanisms of Functional Group Interconversions

The reactivity of the 4,8-dichloro-5-methoxy-2-propylquinoline core is primarily dictated by the electronic properties of the quinoline (B57606) ring system and its substituents. The pyridine (B92270) portion of the ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) portion is more akin to a standard aromatic ring, albeit influenced by the fused heterocycle and its substituents.

Nucleophilic Aromatic Substitution at Halogenated Positions

The most prominent reactions for this compound involve nucleophilic aromatic substitution (SNAr) at the two chlorinated positions (C4 and C8). The SNAr mechanism is favored on aromatic rings that are activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. wikipedia.org In quinolines, the nitrogen atom makes the heterocyclic ring electron-deficient, thus facilitating SNAr, particularly at the C2 and C4 positions. wikipedia.orgquimicaorganica.org

For this compound, both chlorine atoms are potential leaving groups. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing a chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring.

Regioselectivity: The relative reactivity of the C4 and C8 positions is a critical aspect.

C4-Position: The chlorine at C4 is highly activated towards nucleophilic attack. This is analogous to the high reactivity of 4-chloroquinolines in SNAr reactions, which are key steps in the synthesis of drugs like chloroquine (B1663885). wikipedia.orgchemicalbook.comwikipedia.org The negative charge of the Meisenheimer complex formed upon attack at C4 can be effectively delocalized onto the electronegative nitrogen atom of the quinoline ring. quimicaorganica.org

C8-Position: The chlorine at C8 on the benzene ring is generally less reactive towards SNAr than the one at C4. Activation for this position relies on the through-bond electron-withdrawing effect of the heterocyclic nitrogen and the adjacent chlorine atom itself.

Studies on the closely related 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) have shown that nucleophilic substitution with amines occurs selectively at the C4 position under relatively mild conditions. mdpi.com A subsequent, more forceful reaction (e.g., higher temperatures, microwave irradiation) is required to substitute the chlorine at the C2 position. mdpi.com By analogy, it is highly probable that for this compound, nucleophilic attack will occur preferentially at the C4 position over the C8 position.

A typical reaction with an amine nucleophile (R-NH₂) would proceed as follows:

Nucleophilic Attack: The amine attacks the C4 carbon, breaking the aromatic π-system and forming the Meisenheimer intermediate.

Stabilization: The negative charge is delocalized over the ring and, most importantly, onto the nitrogen atom.

Elimination: The chloride ion is eliminated, and the aromatic ring is reformed, yielding the 4-amino-8-chloro-5-methoxy-2-propylquinoline product.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally less favorable than for benzene due to the deactivating effect of the nitrogen atom. When it does occur, it preferentially happens on the benzene ring (positions 5, 6, 7, and 8) rather than the more deactivated pyridine ring. nih.gov

In this compound, the directing effects of the existing substituents must be considered:

5-Methoxy Group: This is a powerful activating, ortho, para-directing group. It strongly activates the C6 position (ortho) and the C8 position (para).

8-Chloro Group: This is a deactivating, ortho, para-directing group. It directs incoming electrophiles to the C7 (ortho) and C6 (para) positions.

2-Propyl Group: This is a weakly activating, ortho, para-directing group, influencing the pyridine ring.

4-Chloro Group: This is a deactivating group.

Quinoline Nitrogen: Strongly deactivates the pyridine ring (positions 2, 3, 4).

The most likely position for electrophilic attack is the C6 position. This position is strongly activated by the ortho methoxy (B1213986) group and also a para-directed position for the C8-chloro substituent. The strong activating effect of the methoxy group is expected to overcome the deactivating effects of the chloro groups and the quinoline ring system, directing the electrophile to C6. The C7 position is less likely to be attacked as it is only activated by the ortho C8-chloro group and is sterically hindered between the C8-chloro and C6 positions.

Reactions Involving the Methoxy and Propyl Substituents

The substituents themselves can undergo characteristic reactions.

Methoxy Group: The methyl ether can be cleaved to form the corresponding 5-hydroxyquinoline (B119867) derivative. This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃.

Propyl Group: The n-propyl group is relatively robust but can be oxidized at the benzylic-like position (the carbon attached to the quinoline ring). Strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ under harsh conditions could potentially oxidize the propyl group. Biological systems are known to metabolize 2-propylquinoline (B155077) via oxidation to alcohols and epoxides, suggesting the propyl group is susceptible to such transformations. nih.gov

Kinetic and Thermodynamic Studies of Key Chemical Reactions

While specific kinetic and thermodynamic data for this compound are not readily found in the public literature, analysis of related compounds allows for informed predictions.

Kinetic Studies: Kinetic investigations of SNAr reactions on similar heterocyclic systems, such as 3,6-dichloro-1,2,4,5-tetrazine, show that the reactions typically follow pseudo-first-order kinetics when the nucleophile is in excess. researchgate.net The rate-determining step is generally the initial nucleophilic attack on the aromatic ring. researchgate.net For the title compound, the rate of SNAr would be significantly faster at the C4 position than at the C8 position. The reaction rate would also be highly dependent on the nucleophilicity of the attacking species, the solvent, and the temperature.

The following table presents thermodynamic data for the parent quinoline molecule to provide a baseline for understanding the energetic properties of this class of compounds.

| Property | Value | Conditions | Reference |

| Molar Mass | 129.16 g/mol | - | wikipedia.org |

| Enthalpy of Formation (liquid) | 141 kJ/mol | Standard State | nih.gov |

| Enthalpy of Vaporization | 59.4 kJ/mol | 298.15 K | longdom.org |

| Entropy (liquid) | 194.89 J/mol·K | 298.15 K | - |

Note: Data presented is for the unsubstituted quinoline molecule. Specific data for this compound is not available.

Intermediate Characterization and Reaction Pathway Elucidation

Direct experimental characterization of intermediates for reactions involving this compound is not documented. However, the structures of key intermediates can be inferred from established reaction mechanisms.

Meisenheimer Complex in SNAr: For the nucleophilic substitution at C4, the key intermediate is a Meisenheimer complex. This intermediate is a non-aromatic cyclohexadienyl anion, where the negative charge is delocalized across the ring system. The stability of this complex is crucial for the reaction to proceed. Resonance structures show that the charge is shared by carbons in the ring and, significantly, by the electronegative nitrogen atom, which provides substantial stabilization. Modern techniques like NMR and computational studies on analogous systems (e.g., 2,4-dichloroquinazoline) have been used to confirm the structure and relative energies of such intermediates, supporting the observed regioselectivity. nih.gov

Wheland Intermediate in SEAr: In the case of electrophilic aromatic substitution (e.g., nitration or halogenation at C6), the reaction proceeds through a Wheland intermediate (also known as an arenium ion). This is a resonance-stabilized carbocation. The stability of this cation determines the reaction rate and regioselectivity. For attack at C6, the positive charge can be delocalized effectively throughout the ring and is favorably influenced by the electron-donating resonance of the adjacent methoxy group.

Pyridyne Intermediates: While less common for this specific substrate, functionalization of some pyridine systems can proceed through highly reactive pyridyne intermediates. chemistryviews.org This pathway typically requires strong bases and specific substitution patterns and is not the primary expected pathway for the title compound under standard SNAr or SEAr conditions.

Influence of Substituents on Reaction Selectivity and Efficiency

The combination of substituents on the quinoline ring creates a unique reactive landscape where electronic and steric effects are in constant competition.

Nucleophilic Aromatic Substitution:

Selectivity: The C4-Cl is significantly more reactive than the C8-Cl. The primary reason is the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen upon attack at C4, a stabilizing effect not available for attack at C8. The electron-donating 5-methoxy group may slightly decrease the electrophilicity of the C4 position through resonance, but the overarching influence of the ring nitrogen ensures C4 remains the most reactive site.

Electrophilic Aromatic Substitution:

Selectivity: The 5-methoxy group is the dominant activating group and dictates the position of electrophilic attack, strongly favoring the C6 position. The other substituents play a secondary role in modulating this preference.

The table below summarizes the expected influence of each substituent on the primary reaction types.

| Substituent | Position | Effect on SNAr | Effect on SEAr |

| 2-Propyl | C2 | Weakly deactivating (steric hindrance) | Weakly activating (directs to C3) |

| 4-Chloro | C4 | Leaving Group (activated site) | Deactivating, o,p-directing |

| 5-Methoxy | C5 | Weakly deactivating (electron-donating) | Strongly activating, o,p-directing (to C6) |

| 8-Chloro | C8 | Leaving Group (less activated site) | Deactivating, o,p-directing (to C7, C6) |

Computational Chemistry and Theoretical Studies of 4,8 Dichloro 5 Methoxy 2 Propylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,8-Dichloro-5-methoxy-2-propylquinoline, such studies would provide a foundational understanding of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Currently, there are no published Density Functional Theory (DFT) studies specifically for this compound. DFT is a powerful computational method used to investigate the electronic structure of molecules. A theoretical DFT analysis of this compound would typically yield valuable data, including:

Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential Maps: These visualizations would illustrate the distribution of electron density across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other chemical species.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution and providing insights into its polarity and potential for intermolecular interactions.

Without experimental or computational data, a hypothetical data table for such properties remains unpopulated.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

This table is for illustrative purposes only, as no specific computational data has been found.

Computational Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are essential for understanding the chemical reactivity of a compound. For this compound, computational studies could predict:

Sites of Reactivity: Identifying the most likely atoms or functional groups to participate in chemical reactions, such as nucleophilic or electrophilic attack.

Activation Energies: Calculating the energy barriers for potential reactions, which would determine the feasibility and rate of these transformations.

Transition State Geometries: Modeling the high-energy, transient molecular structures that occur during a chemical reaction.

As no such studies have been performed, the mechanisms of its potential reactions remain theoretical.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Analysis and Energy Landscapes of this compound

The propyl group and the methoxy (B1213986) group attached to the quinoline (B57606) core of this compound allow for conformational flexibility. A thorough conformational analysis, which is currently absent from the literature, would involve:

Identifying Stable Conformers: Determining the different spatial arrangements of the atoms (conformers) and their relative stabilities.

Mapping the Potential Energy Surface: Creating an energy landscape that shows how the molecule's energy changes with its conformation, identifying the lowest energy (most stable) structures.

Ligand-Receptor Interaction Modeling (focus on computational methodology and binding mechanisms)

Given that many quinoline derivatives exhibit biological activity, modeling the interaction of this compound with biological targets such as enzymes or receptors would be a key area of investigation. This would typically involve:

Molecular Docking: A computational technique to predict the preferred orientation of the molecule when bound to a target protein. This would provide insights into potential binding modes and affinities.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of the interaction and identify key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions).

Without these computational studies, the potential biological targets and binding mechanisms of this compound are unknown.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Chemical Properties

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. The development of a QSAR or QSPR model requires a dataset of related compounds with known activities or properties. As there is no published research on the biological activity or a systematic study of the physicochemical properties of a series of compounds including this compound, no such models currently exist.

Future QSAR/QSPR studies would require the synthesis and testing of a library of analogous compounds to derive mathematical relationships between structural descriptors (e.g., electronic, steric, and hydrophobic properties) and a measured endpoint.

Virtual Screening and Computational Library Design of this compound Derivatives

Virtual screening and the design of computational libraries are powerful in silico strategies used to explore the chemical space around a lead compound like this compound and to identify derivatives with potentially enhanced biological activity. nih.govnih.goveurekaselect.com These approaches significantly reduce the time and cost associated with synthesizing and testing a large number of compounds.

Virtual Screening:

The process of virtual screening for derivatives of this compound would begin with the creation of a virtual library of related compounds. This library can be generated by systematically modifying the parent structure. For instance, the chloro, methoxy, or propyl groups could be substituted with other functional groups of varying size, electronic properties, and hydrogen-bonding capabilities.

Once the virtual library is established, structure-based virtual screening is a common approach if the three-dimensional structure of the biological target is known. nih.gov This involves:

Molecular Docking: Each compound in the virtual library is computationally "docked" into the binding site of the target protein. nih.gov Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score. eurekaselect.com

Scoring and Ranking: The compounds are ranked based on their docking scores and other parameters, such as the number and type of interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the target. researchgate.net

Hit Selection: The top-ranked compounds are selected as "hits" for further investigation, which may include synthesis and experimental testing.

Ligand-based virtual screening is an alternative approach used when the structure of the target is unknown. mdpi.com This method relies on the knowledge of other molecules that are active against the target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be developed and used to screen the virtual library for compounds that match the model. acs.org

Computational Library Design:

Computational library design involves the rational construction of a focused set of virtual compounds for synthesis and screening. mdpi.comacs.org For this compound derivatives, this process would be guided by computational models that correlate structural features with biological activity.

A key technique in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to build a predictive model. mdpi.com This involves:

Dataset Assembly: A set of quinoline analogues with known biological activities is compiled. mdpi.com

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields are calculated around each molecule.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to create a mathematical equation that correlates the variations in the fields with the variations in biological activity. researchgate.net

The resulting 3D-QSAR model, often visualized with contour maps, highlights regions where modifications to the structure of this compound would likely lead to increased or decreased activity. mdpi.com For example, the model might indicate that a bulkier substituent at the 2-position or an electron-withdrawing group at the 8-position would be beneficial. This information guides the design of a focused library of new derivatives with a higher probability of success.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial component of computational library design. researchgate.neteurekaselect.com Various software tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity for the designed derivatives, allowing for the early deselection of compounds with unfavorable profiles. nih.gov

The integration of these computational methods allows for the efficient design and prioritization of novel this compound derivatives for synthesis and subsequent biological evaluation.

Interactive Data Tables

Below are hypothetical data tables illustrating the types of information that would be generated during a computational study of this compound derivatives.

Table 1: Hypothetical Molecular Docking and ADMET Prediction for Selected Derivatives

This table shows potential results from a structure-based virtual screening campaign. Derivatives are ranked by their docking score against a hypothetical protein target. Predicted ADMET properties are also included to aid in hit selection.

| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeability |

| DCMPQ-01 | (Parent Compound) | -8.5 | 75 | Low |

| DCMPQ-02 | 2-(cyclopropyl) | -9.2 | 78 | Low |

| DCMPQ-03 | 8-(trifluoromethyl) | -9.0 | 72 | Medium |

| DCMPQ-04 | 5-(ethoxy) | -8.7 | 80 | Low |

| DCMPQ-05 | 2-(tert-butyl) | -7.9 | 65 | Low |

| DCMPQ-06 | 8-fluoro | -8.8 | 76 | Medium |

Table 2: Hypothetical 3D-QSAR Data for a Training Set of Quinoline Analogues

This table represents a dataset that could be used to build a 3D-QSAR model. It includes the structures of various quinoline analogues and their experimentally determined biological activity (e.g., pIC₅₀).

| Compound ID | Structure | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by QSAR) |

| QN-01 | This compound | 6.5 | 6.45 |

| QN-02 | 8-chloro-5-methoxy-2-propylquinoline | 6.1 | 6.12 |

| QN-03 | 4-chloro-5-methoxy-2-propylquinoline | 5.9 | 5.95 |

| QN-04 | 4,8-dichloro-5-hydroxy-2-propylquinoline | 6.8 | 6.75 |

| QN-05 | 4,8-dichloro-5-methoxy-2-ethylquinoline | 6.3 | 6.33 |

| QN-06 | 4,8-dibromo-5-methoxy-2-propylquinoline | 6.6 | 6.58 |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For a molecule with the complexity of 4,8-dichloro-5-methoxy-2-propylquinoline , a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is indispensable for unambiguous assignment of all proton and carbon signals. cdnsciencepub.comslideshare.net

Advanced 2D NMR techniques are powerful tools for mapping the intricate network of covalent bonds and spatial relationships within a molecule. youtube.comsdsu.edu For This compound , these experiments would be crucial for piecing together its structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal the correlations within the propyl chain (between the CH₂, CH₂, and CH₃ groups) and any couplings between the remaining aromatic protons on the quinoline (B57606) core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It is instrumental in assigning the carbon signals based on the assignments of their attached protons. For instance, the chemical shifts of the protons on the propyl group and the methoxy (B1213986) group would directly correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduyoutube.com This is particularly vital for establishing the connectivity between different functional groups and for identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations for This compound would include:

Correlations from the methoxy protons to the C-5 carbon.

Correlations from the protons of the propyl group to the C-2 carbon of the quinoline ring.

Correlations from the aromatic protons to adjacent and more distant carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, irrespective of their bonding. researchgate.net While COSY shows through-bond connectivity, NOESY can highlight which groups are spatially close to one another. For example, NOESY could show correlations between the methoxy protons and the proton at the C-6 position (if present and close enough), or between the C-2 propyl group protons and the proton at the C-3 position.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for This compound is presented below, based on typical values for substituted quinolines. libretexts.org

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-3 | ~7.0-7.5 | - |

| H-6 | ~7.2-7.8 | - |

| H-7 | ~7.4-8.0 | - |

| OCH₃ | ~3.9-4.2 | ~55-60 |

| CH₂ (propyl, α) | ~2.8-3.2 | ~35-40 |

| CH₂ (propyl, β) | ~1.7-2.1 | ~20-25 |

| CH₃ (propyl, γ) | ~0.9-1.2 | ~13-15 |

| C-2 | - | ~160-165 |

| C-3 | - | ~120-125 |

| C-4 | - | ~145-150 |

| C-4a | - | ~140-145 |

| C-5 | - | ~150-155 |

| C-6 | - | ~115-120 |

| C-7 | - | ~125-130 |

| C-8 | - | ~130-135 |

| C-8a | - | ~148-153 |

While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. youtube.comrsc.org This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For This compound , ssNMR could be used to:

Characterize different crystalline polymorphs.

Determine the number of molecules in the asymmetric unit of the crystal lattice.

Probe intermolecular interactions and packing arrangements in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. acs.org For This compound , with a molecular formula of C₁₃H₁₃Cl₂NO, HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of two chlorine atoms would also result in a characteristic isotopic pattern (M, M+2, M+4) that can be readily observed, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. researchgate.netd-nb.info This provides detailed structural information by revealing the fragmentation pathways of the molecule. For This compound , key fragmentation patterns would be expected to arise from:

Loss of the propyl group.

Loss of a chlorine atom.

Cleavage of the methoxy group.

Fragmentation of the quinoline ring system.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the various substituents to the quinoline core. cdnsciencepub.comnih.gov

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgresearchgate.netnih.gov If a suitable single crystal of This compound can be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles.

The planarity of the quinoline ring system.

The conformation of the propyl and methoxy substituents.

Intermolecular interactions, such as π-π stacking or halogen bonding, within the crystal lattice. researchgate.net

This technique would provide unequivocal proof of the molecular structure and substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. These methods are indispensable for the identification of functional groups and the elucidation of molecular structure.

For this compound, the distinct structural components—the quinoline core, chloro substituents, a methoxy group, and a propyl chain—each give rise to characteristic vibrational modes.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The expected IR absorption bands for this compound would feature contributions from its various structural motifs. The aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl group would appear as strong absorptions between 2960 and 2850 cm⁻¹.

The C-O stretching of the methoxy group is expected to produce a strong band in the 1275–1200 cm⁻¹ range. mdpi.com The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ region, and their exact position can be influenced by their location on the aromatic ring. The quinoline ring itself will exhibit a series of characteristic C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy. Aromatic structures often produce strong Raman signals. acs.org For this compound, the quinoline ring vibrations would be particularly prominent. For the parent quinoline molecule, characteristic Raman bands are observed around 520, 1014, and 1033 cm⁻¹. bitp.kiev.uaiaea.org The presence of substituents will shift these bands and introduce new ones. The propyl group's C-H bonds and the C-Cl bonds would also be Raman active.

A hypothetical table of the principal vibrational bands for this compound is presented below, based on characteristic frequencies for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H (propyl) | Stretching | 2960-2850 | 2960-2850 |

| C=C, C=N (quinoline) | Stretching | 1650-1400 | 1650-1400 |

| C-O (methoxy) | Stretching | 1275-1200 | 1275-1200 |

| C-Cl | Stretching | 800-600 | 800-600 |

This table represents expected frequency ranges and is for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are paramount for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A validated HPLC method is crucial for determining the purity of this compound.

Method Development: The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector. A reversed-phase C18 column is often a suitable starting point for a molecule of this polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound and the separation of any impurities with different polarities. researchgate.net A Diode Array Detector (DAD) would be advantageous as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Validation: A typical validation process, following International Council for Harmonisation (ICH) guidelines, would assess parameters such as linearity, precision, accuracy, robustness, and sensitivity (Limit of Detection, LoD, and Limit of Quantitation, LoQ). japtronline.com

A hypothetical set of HPLC method parameters and validation results is outlined in the table below.

| Parameter | Condition/Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Linearity (R²) | >0.999 |

| Precision (%RSD) | <2% |

| Accuracy (Recovery) | 98-102% |

This table represents a hypothetical, yet typical, set of HPLC parameters for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities and byproducts that may be present in a sample of this compound from its synthesis.

Analysis: In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous components are then separated based on their boiling points and interactions with the stationary phase of the GC column. A common choice for the analysis of halogenated aromatic compounds is a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS. madison-proceedings.com The temperature of the GC oven is typically programmed to increase gradually to facilitate the separation of compounds with a range of volatilities.

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries.

A hypothetical GC-MS method for the analysis of impurities in this compound is detailed below.

| Parameter | Condition |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

This table represents a hypothetical, yet typical, set of GC-MS parameters for illustrative purposes.

Through the application of these advanced spectroscopic and chromatographic techniques, a comprehensive analytical profile of this compound can be established, ensuring its structural integrity and purity for further research applications.

Rational Design and Synthesis of 4,8 Dichloro 5 Methoxy 2 Propylquinoline Derivatives

Strategic Modification of the Quinoline (B57606) Core and Peripheral Substituents

The quinoline ring system is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by altering its substituents. numberanalytics.comnih.gov The dichlorinated and methoxylated pattern of 4,8-dichloro-5-methoxy-2-propylquinoline presents multiple avenues for structural modification.

The introduction of a variety of functional groups at different positions on the quinoline ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can affect its pharmacokinetic profile and biological activity. frontiersin.org

Key positions for modification on the this compound scaffold include the chloro and methoxy (B1213986) substituents, as well as the propyl group at position 2. For instance, the chlorine atoms at positions 4 and 8 are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. uop.edu.pk

Potential Modifications:

At Position 4: The 4-chloro group can be replaced by various nucleophiles. For example, reaction with amines can introduce amino functionalities, which can be further derivatized. youtube.com The introduction of an amino group at this position is a common strategy in the development of antimalarial quinoline derivatives. nih.gov

At Position 8: The 8-chloro substituent can also be targeted for nucleophilic substitution, although its reactivity might differ from the 4-position due to electronic and steric effects. nih.gov

At Position 5: The methoxy group can be demethylated to a hydroxyl group, which can then serve as a handle for further derivatization, such as etherification or esterification. The hydroxyl group itself can also be a key pharmacophoric feature. gelisim.edu.trresearchgate.net

At Position 2: The propyl group can be modified to alter the lipophilicity and steric bulk of the molecule. This could involve changing the chain length, introducing unsaturation, or incorporating cyclic structures.

Table 1: Hypothetical Derivatives of this compound through Functional Group Introduction

| Position of Modification | Original Group | Introduced Functional Group | Potential Synthetic Approach |

| 4 | -Cl | -NH2 | Nucleophilic aromatic substitution with ammonia (B1221849) or an amine |

| 4 | -Cl | -OR | Nucleophilic aromatic substitution with an alcohol/alkoxide |

| 5 | -OCH3 | -OH | Demethylation using agents like BBr3 |

| 8 | -Cl | -SR | Nucleophilic aromatic substitution with a thiol/thiolate |

| 2 | -CH2CH2CH3 | -CH=CHCH3 | Oxidation followed by Wittig reaction |

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be envisioned.

Potential Bioisosteric Replacements:

Chlorine Bioisosteres: The chlorine atoms at positions 4 and 8 can be replaced with other halogens (e.g., fluorine, bromine) or with groups like trifluoromethyl (-CF3), cyano (-CN), or even a methyl group to probe the effect of electronic and steric changes. cambridgemedchemconsulting.comdomainex.co.uk The replacement of chlorine with fluorine, for example, can alter the electronic properties and metabolic stability of the molecule. cambridgemedchemconsulting.com

Methoxy Bioisosteres: The methoxy group at position 5 can be replaced with other small, polar, or hydrogen-bond-accepting groups such as an ethoxy group, a hydroxyl group, an amino group, or even a thiol group. namiki-s.co.jp

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group/Scaffold | Position | Bioisosteric Replacement | Rationale |

| Chloro (-Cl) | 4 or 8 | Trifluoromethyl (-CF3) | Similar size, different electronic properties |

| Methoxy (-OCH3) | 5 | Amino (-NH2) | Similar size, different hydrogen bonding capacity |

| Propyl (-C3H7) | 2 | Cyclopropyl | Introduces conformational rigidity |

| Quinoline | Core | Quinazoline | Alters the position of the ring nitrogen |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, can lead to compounds with dual modes of action or improved pharmacological profiles. thesciencein.org The this compound scaffold can serve as a core for the synthesis of novel hybrid molecules.

The this compound core can be linked to other heterocyclic systems known for their biological activities, such as triazoles, pyrazoles, or coumarins. frontiersin.org This can be achieved by introducing a suitable linker at one of the modifiable positions of the quinoline ring.

For instance, a linker could be attached to the 4-position after nucleophilic substitution of the chloro group. This linker could then be used to couple with another heterocyclic moiety. Another approach is the fusion of an additional heterocyclic ring onto the quinoline core, creating a more complex polycyclic system. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Modification Relationship (SMR) Studies for Derivative Design

Systematic SAR and SMR studies are crucial for understanding how different structural modifications affect the biological activity and chemical reactivity of a molecule. nih.gov For the derivatives of this compound, these studies would involve synthesizing a library of compounds with systematic variations and evaluating their biological effects.

The goal of SAR studies is to identify the key structural features responsible for the desired biological activity. georgiasouthern.edu By comparing the activity of different derivatives, one can deduce the importance of the chloro, methoxy, and propyl groups and their respective positions on the quinoline ring.

Key Questions for SAR Studies:

How does the nature of the substituent at position 4 affect activity? Is a hydrogen bond donor/acceptor required?

What is the optimal size and lipophilicity of the substituent at position 2?

Is the methoxy group at position 5 essential for activity, or can it be replaced?

How do changes in the electronic properties of the quinoline ring, induced by different substituents, influence activity? acs.org

The findings from these studies would provide a roadmap for the rational design of more potent and selective derivatives of this compound.

Combinatorial Chemistry Approaches for Derivative Library Generation and Screening

The generation of a diverse library of derivatives based on the this compound scaffold is a key step in identifying novel compounds with desired biological activities. Combinatorial chemistry offers a powerful strategy for the rapid synthesis of a large number of distinct but structurally related molecules. acs.orgacs.org This approach, coupled with high-throughput screening, accelerates the discovery process by systematically exploring the chemical space around the core quinoline structure. nih.govresearchgate.net

The core principle of combinatorial synthesis lies in the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final compounds. acs.org For the this compound core, derivatization can be envisioned at various positions, although modifications often focus on positions that are synthetically accessible and are likely to influence the molecule's interaction with biological targets.

Library Generation Strategies:

Several combinatorial strategies are applicable to the synthesis of quinoline derivatives and can be adapted for the target compound. These include:

Solid-Phase Synthesis: This technique involves attaching the initial building block to a solid support, such as a polymer bead, and then carrying out a sequence of reactions to build the final molecule. capes.gov.br The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step. acs.org For the synthesis of a library of this compound derivatives, a suitable starting material could be anchored to the resin, followed by the addition of various building blocks in a parallel or split-and-mix fashion to generate diversity.

Parallel Synthesis: In this approach, a library of compounds is synthesized in parallel in separate reaction vessels. capes.gov.br This method is well-suited for creating a smaller, more focused library where each compound is prepared in a sufficient quantity for thorough biological evaluation.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants come together to form a single product that incorporates substantial parts of all the initial components. rsc.org These reactions are highly efficient and atom-economical, making them ideal for generating molecular diversity. rsc.org Various MCRs, such as the Povarov, Doebner-von Miller, and Combes reactions, are well-established for the synthesis of the quinoline core itself and can be adapted for the synthesis of derivatives. rsc.org By varying the different components in these reactions, a wide range of substituted quinolines can be produced.

Illustrative Combinatorial Synthesis Scheme:

A hypothetical combinatorial library for this compound derivatives could be generated by varying substituents at key positions. For instance, by utilizing a common precursor, different functional groups can be introduced. The table below illustrates a simplified example of how a small library could be constructed by varying two building blocks (R1 and R2).

| Building Block 1 (R1) | Building Block 2 (R2) | Resulting Derivative |

| Amine A | Carboxylic Acid X | Derivative AX |

| Amine A | Carboxylic Acid Y | Derivative AY |

| Amine B | Carboxylic Acid X | Derivative BX |

| Amine B | Carboxylic Acid Y | Derivative BY |

| Amine C | Carboxylic Acid X | Derivative CX |

| Amine C | Carboxylic Acid Y | Derivative CY |

High-Throughput Screening (HTS):

Once a library of this compound derivatives has been synthesized, high-throughput screening is employed to rapidly assess their biological activity. nih.govresearchgate.net HTS involves the use of automated systems to test thousands of compounds against a specific biological target. The assays used in HTS are designed to be rapid, sensitive, and reproducible.

The process typically involves:

Assay Development: Designing a robust and miniaturized assay that can detect the desired biological effect.

Library Screening: Testing the entire combinatorial library in the developed assay.

Hit Identification: Identifying the compounds that show significant activity ("hits").

Hit Confirmation and Validation: Re-testing the initial hits and performing secondary assays to confirm their activity and eliminate false positives.

For instance, if the goal is to identify novel anti-cancer agents, the library of quinoline derivatives could be screened against a panel of cancer cell lines to determine their anti-proliferative activity. mdpi.com The results of such a screen can be represented in a data table, as shown below, which summarizes the activity of a hypothetical set of derivatives.

| Compound ID | Structure | Inhibition (%) at 10 µM |

| DMQP-001 | This compound | 5 |

| DMQP-002 | Derivative with R1 = -NH(CH2)2OH | 45 |

| DMQP-003 | Derivative with R1 = -NH-Cyclopropyl | 62 |

| DMQP-004 | Derivative with R2 = -Phenyl | 15 |

| DMQP-005 | Derivative with R2 = -Pyridyl | 28 |

The combination of combinatorial synthesis and high-throughput screening provides a powerful platform for the efficient discovery of new this compound derivatives with potentially valuable therapeutic properties. acs.orgnih.gov

Interdisciplinary Research Perspectives Involving 4,8 Dichloro 5 Methoxy 2 Propylquinoline

Application of 4,8-Dichloro-5-methoxy-2-propylquinoline in Chemical Biology Tools and Probes

There is currently no available research detailing the use of this compound as a chemical biology tool or probe. The development of such tools often involves extensive studies to understand a compound's interaction with biological systems, its potential for fluorescent labeling, or its utility in activity-based protein profiling. nih.govsigmaaldrich.com Such investigations for this compound have not yet been reported.

Exploration of this compound in Materials Science (e.g., novel organic materials, optoelectronic applications)

Similarly, the exploration of this compound within the field of materials science is not documented in existing literature. Research in this area would typically involve investigating the compound's properties for creating novel organic materials or its potential in optoelectronic devices. Such studies would require detailed analysis of its electronic and photophysical characteristics, which are currently unavailable.

Advanced Analytical Applications for Environmental and Chemical Research

There are no published advanced analytical methods that utilize this compound for environmental or chemical research purposes. The development of such applications would necessitate research into its behavior in various matrices and its suitability as a standard or reagent in analytical techniques.

Future Research Directions and Unexplored Avenues for 4,8 Dichloro 5 Methoxy 2 Propylquinoline Research

Emerging Synthetic Methodologies and Technologies

The synthesis of complex molecules like 4,8-dichloro-5-methoxy-2-propylquinoline can be significantly advanced by moving beyond traditional batch chemistry. Modern approaches such as flow chemistry and photocatalysis offer substantial advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow systems could offer a more controlled and efficient synthesis of quinoline (B57606) derivatives. thieme-connect.de This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. thieme-connect.de The multi-step synthesis of quinoline structures, including potential precursors to this compound, could be streamlined into a continuous process, reducing manual handling and the potential for side reactions. thieme-connect.de

Photocatalysis: Visible-light-mediated photocatalysis represents a green and powerful tool for organic synthesis. rsc.orgacs.org This approach can facilitate novel bond formations and cyclization reactions under mild conditions, often without the need for harsh reagents or high temperatures. rsc.orgacs.orgorganic-chemistry.org For instance, photocatalytic methods have been successfully employed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides and for the dehydrogenation of tetrahydroquinolines to form quinolines. rsc.orgorganic-chemistry.org Exploring photocatalytic routes to construct the substituted quinoline core or to introduce functionalities at specific positions could open up new and more sustainable synthetic pathways. acs.orgdechema.de

Interactive Table: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Photocatalysis |

|---|---|---|---|

| Control | Moderate | High | High (light-dependent) |

| Scalability | Challenging | Straightforward | Scalable, but can be light-flux dependent |

| Safety | Potential for runaways | Enhanced | Generally high |

| Efficiency | Variable | Often higher yields | High atom economy |

| Conditions | Often harsh | Mild to moderate | Often mild |